The Core Principles of Evans Blue Dye Staining: An In-depth Technical Guide
The Core Principles of Evans Blue Dye Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, quantitative data, and experimental protocols associated with Evans Blue Dye (EBD) staining, a versatile and widely used technique in biomedical research.
Core Principles of Evans Blue Dye Staining
Evans Blue is a synthetic bis-azo dye with two fundamental properties that form the basis of its primary applications in research: its exceptionally high affinity for serum albumin and its nature as a membrane-impermeant molecule.[1][2] These characteristics allow for its use in two major types of assays: the assessment of vascular permeability and the determination of cell viability.
Vascular Permeability Assessment
The principle behind using Evans Blue Dye to measure vascular permeability lies in its rapid and strong binding to endogenous serum albumin upon entering the bloodstream.[2] The dye itself has a molecular weight of 961 Da, but when complexed with albumin, it becomes a large molecule of approximately 69 kDa.[2]
Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to large molecules like albumin.[3] Therefore, the EBD-albumin complex is retained within the circulatory system. However, in pathological conditions such as inflammation, injury, or in the presence of certain signaling molecules, the integrity of the endothelial barrier is compromised, leading to increased vascular permeability.[2][3] This allows the EBD-albumin complex to extravasate from the blood vessels into the surrounding interstitial tissue. The resulting blue discoloration of the tissue can be qualitatively observed and quantitatively measured, providing a reliable index of vascular leak.[2]
Cell Viability Assessment
The application of Evans Blue Dye in determining cell viability is based on the principle of membrane exclusion. Healthy, viable cells possess an intact and selectively permeable cell membrane that actively prevents the entry of the dye into the cytoplasm.[4][5]
Conversely, cells that have undergone necrosis or have compromised membrane integrity, often as a result of physical damage or late-stage apoptosis, lose the ability to exclude the dye.[4] EBD can then passively enter these non-viable cells and stain the intracellular components, rendering the cells blue. This allows for a straightforward microscopic differentiation between live (unstained) and dead (blue-stained) cells.[4]
Quantitative Data
The following table summarizes key quantitative parameters for Evans Blue Dye.
| Parameter | Value | Reference(s) |
| Molecular Weight (EBD) | 960.81 g/mol | [2] |
| Molecular Weight (EBD-Albumin) | ~69 kDa | [2] |
| Protein Binding Affinity | ~70% | [2] |
| Absorbance Maximum (in Formamide) | ~620 nm | [6] |
| Fluorescence Excitation | ~620 nm | [7][8] |
| Fluorescence Emission | ~680 nm | [7][8] |
Experimental Protocols
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol describes a common method for quantifying vascular permeability in a mouse model.
Materials:
-
Evans Blue Dye powder
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Formamide
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (e.g., 27-30G)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of EBD Solution: Prepare a 0.5% (w/v) solution of Evans Blue Dye in sterile saline.[9] Ensure the dye is completely dissolved and filter-sterilize the solution through a 0.22 µm filter.
-
Animal Preparation: Anesthetize the mouse. The dye is typically administered via intravenous injection, commonly through the tail vein.[10]
-
EBD Injection: Inject a defined volume of the 0.5% EBD solution (e.g., 100 µL for a 20-25g mouse).[10]
-
Circulation: Allow the dye to circulate for a specific period, typically 30-60 minutes.[11] During this time, extravasation will occur in areas of increased permeability.
-
Perfusion (Optional but Recommended): To remove intravascular dye, perform a transcardial perfusion with saline or a buffer until the fluid running from the right atrium is clear.[11] This step is crucial for accurately measuring extravasated dye.
-
Tissue Harvest: Euthanize the animal and dissect the tissues of interest.
-
Dye Extraction:
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.[9]
-
Transfer the formamide supernatant to a 96-well plate or a cuvette.
-
Measure the absorbance at 620 nm.[6] Use pure formamide as a blank.
-
To correct for background absorbance from tissue components, a reading at 740 nm can be taken and subtracted from the 620 nm reading.[13]
-
Calculate the concentration of EBD using a standard curve prepared with known concentrations of EBD in formamide.
-
Express the results as µg of EBD per gram of tissue.[11]
-
Cell Viability Assay
This protocol provides a general method for assessing cell viability in a cell suspension.
Materials:
-
Evans Blue Dye powder
-
Culture medium or appropriate buffer (e.g., PBS)
-
Microscope slides and coverslips
-
Centrifuge
-
Microscope
Procedure:
-
Preparation of EBD Staining Solution: Prepare a 0.1% to 1% (w/v) solution of Evans Blue Dye in PBS or culture medium.[14] A common final concentration during staining is 0.05-0.2%.
-
Cell Preparation: Obtain a single-cell suspension.
-
Staining:
-
Add the EBD solution to the cell suspension. For example, add 1 part of 0.4% EBD solution to 4 parts of cell suspension.
-
Incubate at room temperature for 3-5 minutes. Incubation time may need optimization depending on the cell type.[15]
-
-
Washing (Optional): To reduce background staining, cells can be gently centrifuged, and the supernatant can be replaced with fresh medium or PBS.[14]
-
Visualization:
-
Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.
-
Observe under a light microscope.
-
-
Quantification:
-
Count the number of blue (non-viable) cells and the number of unstained (viable) cells in several fields of view.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
-
For adherent cells, the staining solution can be added directly to the culture vessel after removing the medium. After incubation, the cells are washed and can be observed directly or after trypsinization and resuspension.
References
- 1. gspchem.com [gspchem.com]
- 2. Evans Blue Dye: A Revisit of Its Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injection of Evans blue dye to fluorescently label and image intact vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
- 7. Evans blue fluorescence: quantitative and morphological evaluation of vascular permeability in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Evans blue dye assay [bio-protocol.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
